molecular formula C9H7NS B1306609 Isoquinoline-1-thiol CAS No. 4702-25-4

Isoquinoline-1-thiol

Cat. No.: B1306609
CAS No.: 4702-25-4
M. Wt: 161.23 g/mol
InChI Key: IOYIDSMWPLNHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoquinoline-1-thiol is a heterocyclic aromatic organic compound that contains a thiol group attached to the first position of the isoquinoline ring Isoquinoline itself is a structural isomer of quinoline, and the addition of a thiol group imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions: Isoquinoline-1-thiol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, the Pomeranz-Fritsch reaction, which uses benzaldehyde and aminoacetoaldehyde diethyl acetal, can be adapted to introduce a thiol group at the desired position . Another method involves the use of metal catalysts to facilitate the formation of the isoquinoline ring followed by thiolation .

Industrial Production Methods: Industrial production of this compound typically involves the use of high-throughput synthetic routes that can be scaled up efficiently. These methods often employ catalytic processes and optimized reaction conditions to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Isoquinoline-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted isoquinoline derivatives .

Scientific Research Applications

Isoquinoline-1-thiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of isoquinoline-1-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes and lead to the compound’s biological effects. The isoquinoline ring can also interact with nucleic acids and other biomolecules, further contributing to its mechanism of action .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the presence of both the isoquinoline ring and the thiol group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2H-isoquinoline-1-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NS/c11-9-8-4-2-1-3-7(8)5-6-10-9/h1-6H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOYIDSMWPLNHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CNC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60391502
Record name Isoquinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4702-25-4
Record name 1-Isoquinolinethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98825
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Isoquinoline-1-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60391502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.